molecular formula C12H11Cl2N B8717012 4,8-Dichloro-2,3,6-trimethylquinoline

4,8-Dichloro-2,3,6-trimethylquinoline

Cat. No. B8717012
M. Wt: 240.12 g/mol
InChI Key: XRNKZJTWJBYICE-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

Prepared according to procedure S using 8-chloro-2,3,6-trimethylquinolin-4-ol (1.56 g, 7.0 mmol) and POCl3 (8.0 mL, 85.8 mmol) to afford 4,8-dichloro-2,3,6-trimethylquinoline.
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH3:15])[CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH3:12])[C:8]([CH3:13])=[C:7]2O.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:7]1[C:6]2[C:11](=[C:2]([Cl:1])[CH:3]=[C:4]([CH3:15])[CH:5]=2)[N:10]=[C:9]([CH3:12])[C:8]=1[CH3:13]

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
ClC=1C=C(C=C2C(=C(C(=NC12)C)C)O)C
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC2=C(C=C(C=C12)C)Cl)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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